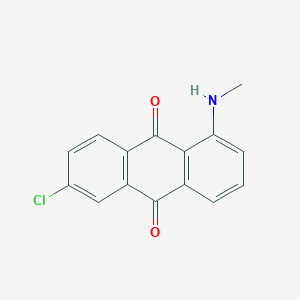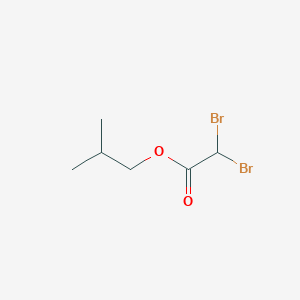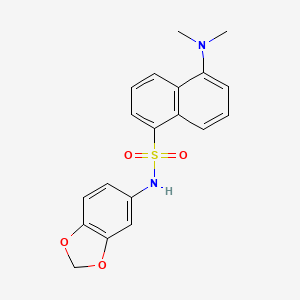
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate is a chemical compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound is characterized by the presence of a pyridinium ring substituted with an aminocarbonyl group at the 3-position and a methyl group at the 1-position, with perchlorate as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate typically involves the reaction of 3-(aminocarbonyl)pyridine with methyl iodide to form the corresponding N-methylpyridinium iodide. This intermediate is then treated with perchloric acid to yield the desired perchlorate salt. The reaction conditions generally include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of pyridinium salts often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted pyridinium derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Pyridinium salts are used in the production of materials with specific properties, such as conductivity and stability, making them valuable in the development of advanced materials and sensors.
作用機序
The mechanism of action of pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate involves its interaction with various molecular targets and pathways. The pyridinium ring can participate in electron transfer processes, making it a useful component in redox reactions. Additionally, the aminocarbonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Pyridinium chlorochromate: Known for its use as an oxidizing agent in organic synthesis.
Nicotinamide adenine dinucleotide (NAD+): A biologically important pyridinium compound involved in redox reactions in cells.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and other personal care products.
Uniqueness
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminocarbonyl group enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound for various applications.
特性
CAS番号 |
60178-90-7 |
|---|---|
分子式 |
C7H9ClN2O5 |
分子量 |
236.61 g/mol |
IUPAC名 |
1-methylpyridin-1-ium-3-carboxamide;perchlorate |
InChI |
InChI=1S/C7H8N2O.ClHO4/c1-9-4-2-3-6(5-9)7(8)10;2-1(3,4)5/h2-5H,1H3,(H-,8,10);(H,2,3,4,5) |
InChIキー |
WTNUFONRNBXOIQ-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)






![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)



![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)
